molecular formula C9H10N2 B1592950 1-methyl-1H-indol-4-amine CAS No. 85696-95-3

1-methyl-1H-indol-4-amine

Cat. No.: B1592950
CAS No.: 85696-95-3
M. Wt: 146.19 g/mol
InChI Key: ODOJPFQQFJVNMD-UHFFFAOYSA-N
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Description

1-methyl-1H-indol-4-amine is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. The indole nucleus is a key structural component in many biologically active compounds, making it an important target for synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-indol-4-amine can be synthesized through several methods. One common approach involves the reaction of 1-methylindole with nitrous acid, followed by reduction of the resulting nitroso compound. Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-indol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-1H-indol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its role in various biological processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly in anticancer and antiviral therapies.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-1H-indol-4-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methyl group at the nitrogen atom and the amine group at the fourth position of the indole ring provides distinct chemical and biological properties compared to other indole derivatives .

Biological Activity

1-Methyl-1H-indol-4-amine (C9H10N2) is an organic compound belonging to the indole family, which is notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features an indole core with a methyl group at the nitrogen atom and an amine group at the fourth position. Its molecular weight is approximately 146.19 g/mol, and it is often studied in both its free base form and as a hydrochloride salt. The indole structure is prevalent in many biologically active compounds, including neurotransmitters like serotonin, suggesting potential interactions with biological systems similar to those of serotonin .

Target Interactions

The exact mechanism of action for this compound remains largely undefined, but it is believed to interact with various biological targets due to its structural similarity to serotonin. Indole derivatives are known to bind with high affinity to multiple receptors, including serotonin receptors, which may mediate mood regulation and other physiological processes .

Biochemical Pathways

Research indicates that indole derivatives can influence several biochemical pathways, including those involved in inflammation, cancer progression, and microbial resistance. For instance, they can modulate the activity of enzymes and proteins that play critical roles in these pathways .

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various pathogens, including Mycobacterium tuberculosis. It acts as a pro-drug that releases active metabolites capable of targeting bacterial biosynthesis pathways .
  • Anticancer Potential : The compound has been investigated for its potential anticancer properties. Its ability to induce apoptosis in cancer cells has been noted in several studies .
  • Neuroactive Properties : Given its structural similarity to serotonin, there is potential for this compound to influence mood and behavior through serotonin-like pathways. However, specific neuropharmacological studies are still needed to confirm these effects .

Antimycobacterial Study

A significant study demonstrated that derivatives of indole compounds, including this compound, showed potent antitubercular activity against Mycobacterium tuberculosis. The study revealed that certain derivatives inhibited bacterial growth at low micromolar concentrations and did not exhibit toxicity towards macrophages .

Anticancer Research

In another investigation focused on cancer therapy, this compound was evaluated for its ability to induce apoptosis in various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
1H-Indole-3-amine Similar indole structureAntimicrobial, anticancer
1-Methyl-1H-Indole-2-amine Methyl group at C2Varies significantly in activity
Indole-4-carboxylic acid Carboxyl group instead of amineDifferent reactivity

The comparison highlights how structural variations among indole derivatives can lead to distinct biological activities.

Properties

IUPAC Name

1-methylindol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOJPFQQFJVNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623177
Record name 1-Methyl-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85696-95-3
Record name 1-Methyl-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indol-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of the nitroindole (D9) (0.5 g; 2.8 mM) and 5% palladium on charcoal in ethanol (75 ml) was hydrogenated at 60 p.s.i. (4.14×105Pa) at room temperature for 2 h. Removal of the catalyst by filtration followed by evaporation of the solvent gave the title compound (0.44 g; 97%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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